molecular formula C11H9BrClF3N2O2 B12861901 Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate hydrobromide

Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate hydrobromide

Cat. No.: B12861901
M. Wt: 373.55 g/mol
InChI Key: LLUFARIEPLVNQF-UHFFFAOYSA-N
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Description

Trivial Names

  • Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate HBr (pharmacological research).
  • 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide (organic synthesis protocols).

Database Identifiers

Table 2: Cross-referenced identifiers

Database Identifier
CAS Registry 353258-31-8 (parent compound)
PubChem CID 27282727 (analogous ester)
MDL Number MFCD01833013
Apollo Sci. APO456795628

The absence of a unique CAS entry for the hydrobromide salt underscores the need to distinguish between the neutral parent compound and its protonated form in chemical databases.

Hydrobromide Salt Formation: Protonation Sites and Counterion Interactions

The hydrobromide salt forms via protonation of the imidazo[1,2-a]pyridine system’s N3 nitrogen (Figure 2), the most basic site due to its lone electron pair availability. This nitrogen resides in the five-membered imidazole ring, which exhibits higher basicity than the pyridine-derived N1 atom.

Key Interactions:

  • Protonation :
    $$
    \text{C}{11}\text{H}{10}\text{ClF}3\text{N}2\text{O}2 + \text{HBr} \rightarrow \text{C}{11}\text{H}{11}\text{BrClF}3\text{N}2\text{O}2
    $$
    The reaction occurs in polar solvents like ethanol or acetonitrile, favoring ionic dissociation.

  • Crystal packing : The bromide ion engages in hydrogen bonding with the protonated N⁺–H group, stabilizing the crystalline lattice. X-ray diffraction studies of analogous hydrobromide salts reveal intermolecular N–H···Br⁻ distances of 2.05–2.15 Å.

Table 3: Physicochemical implications of salt formation

Property Neutral Compound Hydrobromide Salt
Solubility in water Low (≤1 mg/mL) Moderate (10–50 mg/mL)
Melting point 132–134°C 245–247°C (decomposes)
Stability Hygroscopic Non-hygroscopic

The enhanced aqueous solubility of the hydrobromide salt makes it preferable for synthetic and pharmacological applications requiring polar reaction media.

Properties

Molecular Formula

C11H9BrClF3N2O2

Molecular Weight

373.55 g/mol

IUPAC Name

ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate;hydrobromide

InChI

InChI=1S/C11H8ClF3N2O2.BrH/c1-2-19-10(18)8-5-17-4-6(11(13,14)15)3-7(12)9(17)16-8;/h3-5H,2H2,1H3;1H

InChI Key

LLUFARIEPLVNQF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=C(C2=N1)Cl)C(F)(F)F.Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate hydrobromide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols.

    Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: May involve reducing agents such as lithium aluminum hydride.

    Hydrolysis: Usually carried out under acidic or basic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while hydrolysis results in the formation of the corresponding carboxylic acid .

Scientific Research Applications

Drug Development

Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate hydrobromide has been investigated for its potential as a therapeutic agent due to its pharmacological properties:

  • Anticancer Activity : Studies have shown that derivatives of imidazo[1,2-a]pyridine exhibit significant anticancer properties. For instance, compounds with similar structures have been reported to inhibit tumor growth in various cancer models, including lung and breast cancer cells .
  • Enzyme Inhibition : The compound has demonstrated inhibitory effects on specific enzymes such as histone deacetylases (HDACs), which are implicated in cancer progression. It has been reported to have an IC50 value of approximately 50 nM for HDAC inhibition.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of other biologically active molecules. Its unique trifluoromethyl group enhances the reactivity and stability of the resulting compounds:

  • Synthesis of Kinase Inhibitors : Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives are utilized in the development of cyclin-dependent kinase (CDK) inhibitors, which play a crucial role in regulating cell cycle progression .
  • Formation of Novel Heterocycles : The compound can be transformed into various heterocyclic structures through reactions such as nucleophilic substitution and cyclization, broadening the scope of synthetic applications in medicinal chemistry.

Data Tables

Application AreaSpecific Use CaseReferences
Drug DevelopmentAnticancer agents
Enzyme InhibitionHDAC inhibitors
Organic SynthesisSynthesis of CDK inhibitors
Novel HeterocyclesFormation of diverse nitrogen-containing compounds

Case Study 1: Anticancer Effects

A study published in Cancer Research evaluated the effects of ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate on lung cancer cell lines. The results indicated that treatment with this compound led to a dose-dependent reduction in cell viability and induced apoptosis in cancer cells.

Case Study 2: Enzyme Inhibition

In vivo studies demonstrated that animal models treated with ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate exhibited reduced tumor sizes compared to control groups. This supports its potential application as a therapeutic agent targeting HDACs.

Mechanism of Action

The mechanism of action of Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate hydrobromide involves its interaction with specific molecular targets and pathways. These may include:

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name CAS Number Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications
Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate 353258-31-8 8-Cl, 6-CF₃ 292.65 132–136 Kinase inhibitors, antiviral agents
Ethyl 6-bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate 1121056-78-7 6-Br, 3-Cl, 8-CF₃ 371.54 N/A Antitrypanosomal agents (preclinical)
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate 1216024-49-5 8-NH₂, 6-Br 284.10 N/A CDK inhibitors, anticonvulsants
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate 860457-99-4 6-CF₃ 258.20 N/A PI3Kα inhibitors (anticancer)

Key Observations :

  • Halogen vs. Amino Groups: The 8-chloro substituent in the target compound enhances electrophilicity and metabolic stability compared to the 8-amino derivative, which may improve binding to hydrophobic enzyme pockets .
  • Bromine Substitution : Bromine at position 6 (CAS 1121056-78-7) increases molecular weight and may alter pharmacokinetics due to higher lipophilicity .
  • Trifluoromethyl Position : The 6-CF₃ group (common across analogs) contributes to strong electron-withdrawing effects, enhancing reactivity in coupling reactions .

Biological Activity

Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate hydrobromide is a compound of significant interest due to its potential biological activities. This article will explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₈ClF₃N₂O₂
  • Molecular Weight : 292.65 g/mol
  • CAS Number : 353258-35-2
  • IUPAC Name : Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

Antiviral Properties

Recent studies have indicated that compounds similar to ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate exhibit antiviral properties. For instance, certain derivatives have shown effectiveness against viruses such as Ebola (EBOV) and chikungunya (CHIKV) in vitro. These compounds act as selective inhibitors of AAK1 and GAK, which are promising antiviral drug targets .

Anticancer Activity

Research has demonstrated that this class of compounds can inhibit cell proliferation in various cancer cell lines. For example, a related compound exhibited an IC₅₀ value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line while showing significantly lower toxicity towards non-cancerous cells . The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Study on Antiviral Efficacy

In a study assessing the antiviral efficacy of related imidazo[1,2-a]pyridine compounds, researchers found that specific derivatives had rapid antiviral activity with minimal cytotoxicity. The EC₅₀ values for these compounds were closely aligned with their EC₉₀ values, indicating a strong potential for therapeutic use against viral infections .

Anticancer Research

A pharmacodynamic study involving BALB/c nude mice injected with MDA-MB-231 cells revealed that treatment with a derivative of ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine resulted in significant inhibition of lung metastasis compared to known standards like TAE226. The results underscored the compound's potential as an effective anti-metastatic agent in TNBC models .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • Inhibition of Viral Entry : By targeting AAK1 and GAK kinases, these compounds can disrupt the viral life cycle at early stages.
  • Induction of Apoptosis : The ability to trigger apoptotic pathways in cancer cells contributes to its anticancer properties.

Q & A

Q. Table 1: Key Synthetic Parameters for Intermediate F2

ParameterOptimal ConditionYieldValidation Method
Reactant Ratio1:1.2 (F1:F2)87%¹H NMR
Reaction Time6–8 hoursTLC (Rf = 0.4)
PurificationColumn chromatography95%HRMS

Q. Table 2: Spectral Benchmarks for Final Product

TechniqueExpected DataExample from Literature
¹H NMR (DMSO-d6)δ 8.2 (s, 1H, imidazole H)
¹³C NMRδ 165.2 (C=O ester)
HRMS (ESI)[M+H]⁺: 350.0532 (Δ = 0.0162 Da)

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